1-(2-Hydroxyethylamino)-2-octadecanol
Description
1-(2-Hydroxyethylamino)-2-octadecanol is a long-chain aliphatic compound featuring an 18-carbon (octadecanol) backbone substituted with a 2-hydroxyethylamino group at position 1 and a hydroxyl group at position 2. This structure combines hydrophilic (hydroxyethylamino and hydroxyl) and hydrophobic (octadecyl chain) moieties, making it amphiphilic. The compound’s systematic name follows substitutive nomenclature rules, as outlined in IUPAC guidelines .
Properties
CAS No. |
2754-88-3 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)octadecan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21-17-18-22/h20-23H,2-19H2,1H3 |
InChI Key |
IDGRSSNJMNOSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CNCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Unlike aromatic dye intermediates, the aliphatic backbone of 1-(2-Hydroxyethylamino)-2-octadecanol reduces phototoxicity risks but may limit colorant applications .
Pharmaceutical and Bioactive Derivatives
Hydroxyethylamino groups are common in drug-like molecules:
- 3-(2-(Benzofuran-2-yl)-2-hydroxyethylamino)-2-methylquinazolin-4(3H)-one: A quinazolinone derivative with demonstrated antimicrobial activity .
Key Differences :
- However, its larger molecular weight (~357.5 g/mol) may reduce renal clearance rates compared to smaller molecules like tyramine (137.18 g/mol) .
Physical and Chemical Properties
Key Insights :
- The compound’s long alkyl chain imparts higher melting points and lower water solubility compared to shorter-chain alcohols like 2-octyl-1-dodecanol .
- Unlike tyramine, which is water-soluble and bioactive, this compound’s hydrophobicity limits direct pharmacological use but favors industrial applications .
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